molecular formula C21H21N5O B11211822 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine

Cat. No.: B11211822
M. Wt: 359.4 g/mol
InChI Key: TVTLSSJOVIZTRM-UHFFFAOYSA-N
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Description

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of hydrazine hydrate, ethanol, and other common organic solvents . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

The uniqueness of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine lies in its specific structural features and the combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5O/c1-14-8-9-18(15(2)10-14)26-21-17(12-25-26)20(23-13-24-21)22-11-16-6-4-5-7-19(16)27-3/h4-10,12-13H,11H2,1-3H3,(H,22,23,24)

InChI Key

TVTLSSJOVIZTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC)C

Origin of Product

United States

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